1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-4-11(15)13(10)9-5-7-1-2-8(6-9)12-7/h7-9,12H,1-6H2 |
InChI Key |
KNKMWFKWWHZLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N3C(=O)CCC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit human N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity, which plays a role in managing the inflammatory response . This inhibition occurs through a non-covalent mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione with four analogs, emphasizing structural variations, molecular properties, and functional roles.
Key Findings from Comparative Analysis
Structural and Functional Differences
- Substituent Impact : The parent compound lacks bulky substituents, whereas analogs like C₁₉H₂₀Cl₂N₂O₄ () and C₁₉H₂₀FN₂O₄S () incorporate halogenated or sulfonyl groups. These modifications enhance lipophilicity and target binding, critical for pesticidal or CNS drug candidates .
- Molecular Weight Trends : The parent compound (218.25 g/mol) is lighter than derivatives with complex substituents (e.g., 411.3 g/mol in ), which may influence pharmacokinetic properties like absorption and metabolism .
Application-Specific Variations
- Agrochemical Derivatives: Compounds such as procymidone () and C₁₉H₂₀Cl₂N₂O₄ () share dichlorophenyl groups linked to fungicidal activity.
- Pharmaceutical Potential: The sulfonyl-modified analog () exhibits structural parallels to neuroactive drugs, implying CNS applications. The parent compound’s simpler structure may serve as a scaffold for further derivatization .
Biological Activity
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique bicyclic structure consisting of an azabicyclo[3.2.1]octane moiety fused with a pyrrolidine-2,5-dione framework. This configuration contributes to its distinctive chemical properties and reactivity profiles, making it a versatile building block for synthesizing more complex molecules .
Research indicates that this compound interacts with specific molecular targets, particularly enzymes and receptors involved in neurotransmission. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to increased acetylcholine levels, enhancing cholinergic signaling, which is crucial for cognitive functions and memory .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase, enhancing cholinergic signaling . |
| Potential Therapeutic Uses | May be useful in treating anxiety and cognitive impairments . |
| Interaction with Receptors | Binds to specific receptors influencing neurotransmission pathways . |
1. Interaction Studies
Studies have demonstrated that this compound exhibits notable binding affinities for various receptors. For instance, it has been evaluated in vitro for its effects on kappa opioid receptors, showing promising results in modulating receptor activity .
2. Pharmacological Profiles
In a series of pharmacological assessments, derivatives of this compound were tested for their efficacy against various conditions:
- Cognitive Enhancement : Animal studies indicated that administration of this compound led to improved performance in memory tasks, suggesting potential applications in treating Alzheimer's disease or other cognitive disorders.
- Anxiolytic Effects : Behavioral assays revealed that the compound may reduce anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent .
3. Structure-Activity Relationship (SAR) Studies
Further investigations into SAR have revealed that modifications to the bicyclic structure can significantly influence biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
